molecular formula C16H17N5O3S B14925869 Ethyl 4,5-dimethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B14925869
M. Wt: 359.4 g/mol
InChI Key: RMKCREFLZJDKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a triazolopyrimidine moiety, which is a fused ring system containing nitrogen atoms

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine ring system . The thiophene ring can be introduced through a series of reactions involving thiophene derivatives and appropriate reagents. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or triazolopyrimidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The triazolopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE include other triazolopyrimidine derivatives and thiophene-containing compounds. These compounds share similar structural features but may differ in their specific functional groups and overall properties. For example:

The uniqueness of ETHYL 4,5-DIMETHYL-2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C16H17N5O3S/c1-5-24-15(23)12-9(3)10(4)25-14(12)20-13(22)11-6-8(2)19-16-17-7-18-21(11)16/h6-7H,5H2,1-4H3,(H,20,22)

InChI Key

RMKCREFLZJDKDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=NC=NN23)C

Origin of Product

United States

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